molecular formula C23H26FN7 B3745989 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B3745989
M. Wt: 419.5 g/mol
InChI Key: SFWCSCJFJHHZJB-UHFFFAOYSA-N
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Description

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is an intricate organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its complex structure, combining elements from multiple chemical families, leading to unique properties and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves several steps, primarily beginning with the preparation of intermediates which are then brought together in a final coupling reaction. Here is a typical synthetic route:

  • Synthesis of 3,4-dihydroquinolin-1(2H)-yl intermediate:
    • Starting with an aniline derivative, cyclization is induced using a suitable acid catalyst to form the quinoline nucleus.

  • Formation of 4-(2-fluorophenyl)piperazine:
    • The piperazine ring is introduced by reacting piperazine with 2-fluorobenzyl chloride under reflux conditions.

  • Coupling Reaction:
    • The final step involves a coupling reaction where the intermediate products are combined in the presence of a base (such as potassium carbonate) in an aprotic solvent (like DMF or DMSO) to yield the final triazinamine compound.

Industrial Production Methods: On an industrial scale, the production method would be scaled up with considerations for optimization of yield, purity, and cost-effectiveness. Automated continuous flow processes may be employed, ensuring precise control over reaction conditions and minimization of impurities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation, particularly at the quinoline moiety, leading to the formation of quinolone derivatives.

  • Reduction:
    • Reduction reactions typically target the triazine ring, converting it to simpler amine derivatives.

  • Substitution:
    • The aromatic rings in the structure are susceptible to electrophilic and nucleophilic substitution reactions, allowing for functional modifications.

Common Reagents and Conditions:
  • Oxidation:
    • Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction:
    • Hydrogen gas in the presence of a palladium catalyst.

  • Substitution:
    • Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like thiols or amines for nucleophilic substitution.

Major Products: The major products of these reactions vary, ranging from halogenated derivatives, reduced amines, to oxidized quinolone compounds, each retaining core structural elements while introducing new functional groups.

Scientific Research Applications

In Chemistry: The compound's unique structure and reactive sites make it a valuable scaffold in synthetic organic chemistry, aiding in the development of novel molecules through substitution and coupling reactions.

In Biology: Its ability to interact with biological macromolecules is exploited in biochemical assays, probing enzyme functions and cellular processes.

In Medicine: In pharmaceuticals, derivatives of this compound are investigated for their potential as drug candidates, particularly in targeting central nervous system disorders, owing to the quinoline and piperazine moieties known for neuroactivity.

In Industry: The compound finds use in the design of specialty chemicals for materials science, including polymers and advanced coatings due to its robust chemical backbone.

Mechanism of Action

The compound's mechanism of action hinges on its ability to bind to specific molecular targets. In medicinal applications, it often targets neurotransmitter receptors or enzymes, modulating their activity. The quinoline moiety intercalates within DNA strands, disrupting genetic processes, while the piperazine ring enhances its binding affinity to protein targets.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Quinolinyl derivatives:
    • Similar in their ability to target DNA and enzymes.

  • Piperazine-containing drugs:
    • Widely used in psychiatric medications, sharing the structural element with our compound.

  • Triazine derivatives:
    • Common in herbicides and pharmaceuticals, noted for their stability and reactivity.

Uniqueness: This compound's combination of 4-(3,4-dihydroquinolin-1(2H)-yl), 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}, and 1,3,5-triazin-2-amine sets it apart from other compounds, providing a unique profile of biological activity and chemical reactivity. The specific arrangement and interplay of these groups grant it a distinct edge in its applications and effectiveness.

Conclusion

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a fascinating compound with diverse applications in multiple fields. Its intricate structure allows for unique interactions with biological and chemical entities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7/c24-18-8-2-4-10-20(18)30-14-12-29(13-15-30)16-21-26-22(25)28-23(27-21)31-11-5-7-17-6-1-3-9-19(17)31/h1-4,6,8-10H,5,7,11-16H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWCSCJFJHHZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 4
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 5
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 6
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

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